molecular formula C28H41NO6 B1164690 Prostaglandin D2 Dopamine

Prostaglandin D2 Dopamine

Cat. No.: B1164690
M. Wt: 487.6
InChI Key: LAUDQVBGQWVXEM-KCTPEUGASA-N
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Description

However, two distinct compounds— Prostaglandin D2 (PGD2) and Dopamine—are well-characterized:

  • Prostaglandin D2 (PGD2): A lipid mediator derived from arachidonic acid, primarily involved in inflammation, allergic responses (e.g., asthma), and sleep regulation . It acts via two G protein-coupled receptors: DP1 (cAMP-dependent) and DP2/CRTH2 (chemotactic receptor) .
  • Dopamine: A catecholamine neurotransmitter critical for motor control, reward pathways, and cognition. It signals through five receptor subtypes (D1–D5), with D1/D2 being the most studied .

This article will compare PGD2 and dopaminergic compounds (e.g., receptor agonists/antagonists) due to the lack of direct evidence for a singular "Prostaglandin D2 Dopamine" entity.

Properties

Molecular Formula

C28H41NO6

Molecular Weight

487.6

InChI

InChI=1S/C28H41NO6/c1-2-3-6-9-21(30)13-14-23-22(25(32)19-26(23)33)10-7-4-5-8-11-28(35)29-17-16-20-12-15-24(31)27(34)18-20/h4,7,12-15,18,21-23,25,30-32,34H,2-3,5-6,8-11,16-17,19H2,1H3,(H,29,35)/b7-4-,14-13+/t21-,22+,23+,25-/m0/s1

InChI Key

LAUDQVBGQWVXEM-KCTPEUGASA-N

SMILES

O[C@@H](C1)[C@H](C/C=CCCCC(NCCC2=CC=C(O)C(O)=C2)=O)[C@@H](/C=C/[C@@H](O)CCCCC)C1=O

Synonyms

PGD2 DA; PGD2 Dopamine

Origin of Product

United States

Chemical Reactions Analysis

Prostaglandin D₂ (PGD₂)

  • Structure : A lipid-derived eicosanoid synthesized from arachidonic acid via cyclooxygenase (COX) and prostaglandin D synthase (PTGDS).

  • Receptors :

    • DP₁ (PTGDR1) : Coupled to Gₛα, increases cAMP via adenylate cyclase activation .

    • DP₂ (PTGDR2) : Coupled to Gᵢα, reduces cAMP and increases intracellular calcium via inositol phosphate signaling .

Dopamine (DA)

  • Structure : A catecholamine neurotransmitter derived from tyrosine.

  • Receptors :

    • D₂ receptors (D2R) : Inhibitory Gᵢ/o-coupled receptors that reduce cAMP, modulate calcium channels, and regulate dopamine synthesis, release, and neuronal excitability .

PGD₂ Modulation of Neuronal Activity

  • PGD₂ binds to DP₁ receptors on neuroblastoma cells, activating adenylate cyclase and elevating cAMP, which potentiates synaptic plasticity .

  • In hypothalamic neurons, PGD₂ excites acetylcholine-sensitive cells and modulates noradrenaline responses, indirectly influencing dopaminergic pathways .

Dopamine Regulation via Prostaglandin E₂ (PGE₂)

  • While PGD₂ itself does not directly interact with dopamine receptors, its metabolite PGE₂ amplifies both D₁ and D₂ receptor signaling through EP1 receptors :

    MechanismEffect on Dopamine SignalingSource
    PGE₂ production via D₁/D₂ activation↑ cAMP and DARPP-32 phosphorylation
    EP1 receptor knockoutAttenuated locomotor response to cocaine
    EP1 activation in striatal neuronsRestores D₁-mediated phosphorylation

PGD₂ in Neuroinflammation and Aversion

  • Inflammation-induced PGE₂ (downstream of COX/PGD₂ pathways) activates EP1 receptors on striatal D₁ neurons, inhibiting dopaminergic cells via GABAergic signaling. This mechanism underlies inflammation-associated aversion .

D₂ Receptor Structural Insights

  • Crystal structures of D₂R bound to antipsychotics (e.g., risperidone) reveal dynamic extracellular loops (ECL2) critical for ligand selectivity .

    LigandResidence Time (min)Binding Affinity (Kₐ)
    Risperidone2332.51 nM
    Aripiprazole1549.43 nM
    Nemonaptide1670.031 nM
    Data from D₂R-ligand binding kinetics

D₂ Autoreceptor Functions

  • Inhibition of dopamine release : D₂ autoreceptors reduce vesicular exocytosis via calcium channel modulation .

  • Long-term regulation : Suppress tyrosine hydroxylase activity, decreasing dopamine synthesis .

Pathophysiological Implications

  • Schizophrenia/Parkinson’s : Dysregulated D₂ autoreceptors alter dopamine tone, contributing to psychosis or motor deficits .

  • Inflammatory disorders : PGD₂/PGE₂-EP1 signaling exacerbates dopaminergic dysfunction in conditions like depression or chronic pain .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Differences

Compound Chemical Class Primary Receptors Key Functions
PGD2 Prostaglandin DP1, DP2/CRTH2 Inflammation, sleep induction, vasodilation
Dopamine Catecholamine D1–D5 receptors Motor control, reward, cognition
PGE2 Prostaglandin EP1–EP4 Fever, pain, vasodilation
Bromocriptine Ergoline derivative D2 receptor agonist Hyperprolactinemia, Parkinson’s disease

Key Insights :

  • PGD2 and PGE2 are both prostaglandins but diverge in receptor targets and roles. PGD2 is pro-inflammatory and sleep-promoting, whereas PGE2 modulates pain and fever .
  • Dopamine and its synthetic analogs (e.g., bromocriptine) target dopaminergic pathways, influencing neurological and endocrine functions .

Receptor Affinity and Signaling Pathways

PGD2 and Analogues
  • PGD2 : Binds DP1 (cAMP↑) and DP2/CRTH2 (calcium mobilization). Analogues like 15d-PGJ2 show reduced DP1 affinity but activate peroxisome proliferator-activated receptors (PPARγ) .
  • Therapeutic Implications: DP2 antagonists (e.g., fevipiprant) are under investigation for asthma due to PGD2’s role in eosinophil recruitment .
Dopamine Receptor Ligands
  • D2 Receptor Antagonists : Compounds like L741,626 exhibit high selectivity for D2 over D3/D4 receptors (Ki = 1.2 nM for D2 vs. >1,000 nM for D3) .
  • D2 Agonists : Cabergoline (Ki = 0.7 nM for D2) is used in hyperprolactinemia due to prolonged receptor activation .

Table 1 : Dopamine Receptor Ligand Affinities (Ki, nM)

Compound D1 D2 D3 D4
L741,626 >10,000 1.2 >1,000 >1,000
Cabergoline 150 0.7 3.2 5.4

Clinical and Pathological Roles

PGD2 in Disease
  • Allergic Asthma : Elevated urinary PGD2 and leukotriene E4 (LTE4) correlate with fatal anaphylaxis (p < 0.01 vs. controls) .
  • Alzheimer’s Disease (AD) : Dopamine and D1/D2 receptor levels are significantly reduced in AD patients (SMD = −1.56 to −2.45) .
Dopaminergic Compounds in Therapy
  • Bromocriptine : Reduces prolactin levels via D2 agonism (IC50 = 0.4 nM) but has off-target serotonin receptor effects .
  • Clozapine : Atypical antipsychotic with dual D1/D2 antagonism, improving treatment-resistant schizophrenia .

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for studying the functional cross-talk between prostaglandin D2 (PGD2) and dopamine D2 receptors (DRD2) in vitro?

  • Answer: Standard protocols involve radioligand binding assays to assess competitive inhibition or allosteric modulation. For PGD2-DRD2 interactions, use transfected cell lines (e.g., HEK-293T) expressing recombinant DRD2 receptors. Ensure proper solubility of PGD2 analogs via protocols like 10% DMSO + 40% PEG300 + 5% Tween-80 , as unstable formulations can confound results . Include negative controls (e.g., non-transfected cells) and validate receptor expression via Western blotting .

Q. How should researchers resolve contradictory findings in studies linking DRD2 polymorphisms to neurobehavioral phenotypes influenced by prostaglandins?

  • Answer: Apply meta-analysis frameworks with strict inclusion/exclusion criteria. For example, filter studies by consistent genotyping (e.g., Taq1A rs1800497) and adjust for population stratification. Heterogeneity can be quantified using I² statistics, and sensitivity analyses should exclude outlier datasets . Contradictions often arise from unaccounted covariates (e.g., comorbid inflammation altering PGD2 levels), which require stratified subgroup analyses .

Q. What in vitro models are optimal for evaluating the pharmacokinetic interplay between PGD2 and dopamine?

  • Answer: Use primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y) with LC-MS/MS quantification of metabolites. Key parameters include:

  • Solubility : Optimize PGD2 analogs using co-solvents (e.g., PEG300) to prevent aggregation .
  • Temporal resolution : Sample at ≤30-minute intervals to capture rapid dopamine turnover post-PGD2 exposure .

Advanced Research Questions

Q. What experimental designs mitigate confounding biases when studying PGD2-DRD2 signaling in neuroinflammatory contexts?

  • Answer: Employ conditional knockout models (e.g., DRD2−/− mice with PGD2 synthase overexpression) to isolate receptor-specific effects. Combine microdialysis for real-time dopamine measurement and multiplex cytokine assays to quantify PGD2 levels. For translational relevance, validate findings in postmortem human striatal tissue with qPCR for DRD2 splice variants (e.g., D2S vs. D2L) .

Q. How can biased agonism at DRD2 receptors influence PGD2-mediated neuroprotection or neurodegeneration?

  • Answer: Use BRET/FRET biosensors to differentiate G protein- vs. β-arrestin-mediated signaling. For example, PGD2 may enhance β-arrestin recruitment, promoting anti-inflammatory pathways, while dopamine agonists like quinpirole favor Gαi/o coupling. Screen compounds using high-throughput calcium flux assays and correlate with downstream markers (e.g., COX-2 expression) .

Q. What synthetic strategies improve selectivity for dual-acting ligands targeting PGD2 and DRD2?

  • Answer: Modify scaffold backbones to exploit DRD2 extracellular loop interactions (e.g., hydrophobic residues in TM5) while retaining PGD2-binding motifs. For example:

  • Introduce deuterated alkyl chains to enhance metabolic stability without altering receptor affinity .
  • Validate selectivity via competitive binding assays against D3/D4 receptors and PGD2 receptor subtypes (e.g., DP1/DP2) .

Data Analysis & Reproducibility

Q. How should researchers handle batch effects in multi-site studies on PGD2-dopamine interactions?

  • Answer: Implement ComBat harmonization or similar algorithms to normalize inter-lab variability in HPLC/MS data. Share raw datasets via repositories like OSF or GitHub (e.g., protocols from ), ensuring transparency in preprocessing steps (e.g., baseline correction thresholds).

Q. What computational tools are effective for modeling allosteric modulation of DRD2 by PGD2 metabolites?

  • Answer: Use molecular dynamics simulations (e.g., GROMACS) to map ligand-receptor binding pockets. Pair with machine learning classifiers (e.g., random forests) trained on structural descriptors (e.g., LogP, polar surface area) to predict modulatory activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin D2 Dopamine
Reactant of Route 2
Prostaglandin D2 Dopamine

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